molecular formula C26H25N8NaO11S2 B1496173 Unii-N99027V28J CAS No. 252188-71-9

Unii-N99027V28J

Número de catálogo B1496173
Número CAS: 252188-71-9
Peso molecular: 712.6 g/mol
Clave InChI: MFAWUGGPPMTWPU-LCJFHXTKSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ceftobiprole Medocaril is a fifth-generation cephalosporin antibiotic . It was discovered by Basilea Pharmaceutica and was developed by Johnson & Johnson Pharmaceutical Research and Development . The drug demonstrates activity against clinically important gram-positive pathogens, including methicillin-resistant Staphylococcus aureus, penicillin-resistant Staphylococcus pneumoniae, and Enterococcus faecalis . The drug also has demonstrated activity against gram-negative bacteria including Citrobacter spp., Escherichia coli, Enterobacter spp., Klebsiella spp., Serratia marcescens, and Pseudomonas aeruginosa .


Molecular Structure Analysis

The molecular formula of Ceftobiprole Medocaril is C26H25N8O11S2.Na . The InChIKey, which is a unique identifier for the compound, is MFAWUGGPPMTWPU-LCJFHXTKSA-M .


Physical And Chemical Properties Analysis

Ceftobiprole Medocaril is a water-soluble prodrug of ceftobiprole. Its molecular weight is 712.6 g/mol.

Aplicaciones Científicas De Investigación

Community-Acquired Pneumonia (CAP)

Ceftobiprole medocaril is utilized in the management of adult community-acquired pneumonia (CAP). It is endorsed in Europe at a standard dosage of 500 mg intravenously every 8 hours. The compound’s broad spectrum of activity against CAP pathogens, coupled with a low/medium multi-drug resistance (MDR) risk, makes it a valuable option for treating CAP, especially in frail patients admitted to internal medicine wards .

Hospital-Acquired Pneumonia (HAP)

For non-ventilator-associated hospital-acquired pneumonia (HAP), Ceftobiprole medocaril offers an excellent spectrum of activity. Its safety profile is particularly beneficial for patients at high risk of adverse events from anti-MRSA coverage as oxazolidinones or glycopeptides .

Skin and Soft-Tissue Infections (SSTIs)

Ceftobiprole medocaril is effective in treating skin and soft-tissue infections, including diabetic foot infections. Its efficacy has been evaluated in clinical trials, demonstrating its potential as a treatment for complicated skin infections and skin structure infections .

Bloodstream Infections

The use of Ceftobiprole medocaril for bloodstream infections, including infective endocarditis, is limited but promising. Its extended-spectrum activity, including against Enterococcus faecalis, Enterobacteriaceae, and Pseudomonas aeruginosa, provides theoretical advantages for empirical therapy in bacteremia potentially caused by a broad spectrum of microorganisms .

Staphylococcus aureus Bloodstream Infections (SAB)

The U.S. FDA has approved Ceftobiprole medocaril sodium for the treatment of adults with Staphylococcus aureus bloodstream infections (SAB), including those with right-sided infective endocarditis. Its efficacy was evaluated in a randomized, controlled, double-blind, multinational, multicenter trial, showing a success rate of 69.8% .

Acute Bacterial Skin and Skin Structure Infections (ABSSSI)

For acute bacterial skin and skin structure infections (ABSSSI), Ceftobiprole medocaril has been shown to be effective, with a randomized, controlled, double-blind, multinational trial indicating an early clinical response rate of 91.3% .

Community-Acquired Bacterial Pneumonia (CABP) in Pediatric Patients

Ceftobiprole medocaril is also approved for treating community-acquired bacterial pneumonia (CABP) in pediatric patients aged three months to less than 18 years old. This expands its application to a younger demographic, providing a safe and effective treatment option .

Antimicrobial Activity Against Gram-positive and -negative Organisms

In China, Ceftobiprole medocaril has shown potent in vitro activity against clinically significant pathogens, including MRSA, MRCNS, E. faecalis, PRSP, H. influenzae, M. catarrhalis, ESBL-negative Enterobacterales, and even carbapenem-susceptible A. baumannii. This suggests its considerable potential for treating infections caused by these pathogens in healthcare facilities .

Direcciones Futuras

Ceftobiprole Medocaril has gained regulatory authorization from European states for the treatment of hospital-acquired pneumonia (HAP, excluding ventilator-associated pneumonia, VAP) and community-acquired pneumonia (CAP) . The future of Ceftobiprole Medocaril likely involves further clinical trials and studies to expand its range of approved uses and to continue to assess its efficacy and safety.

Propiedades

IUPAC Name

sodium;(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-hydroxyiminoacetyl]amino]-3-[(E)-[1-[(3R)-1-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methoxycarbonyl]pyrrolidin-3-yl]-2-oxopyrrolidin-3-ylidene]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N8O11S2.Na/c1-10-14(45-26(41)44-10)8-43-25(40)32-4-3-13(7-32)33-5-2-11(20(33)36)6-12-9-46-22-16(21(37)34(22)17(12)23(38)39)28-19(35)15(30-42)18-29-24(27)47-31-18;/h6,13,16,22,42H,2-5,7-9H2,1H3,(H,28,35)(H,38,39)(H2,27,29,31);/q;+1/p-1/b11-6+,30-15-;/t13-,16-,22-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAWUGGPPMTWPU-LCJFHXTKSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=O)O1)COC(=O)N2CCC(C2)N3CCC(=CC4=C(N5C(C(C5=O)NC(=O)C(=NO)C6=NSC(=N6)N)SC4)C(=O)[O-])C3=O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC(=O)O1)COC(=O)N2CC[C@H](C2)N3CC/C(=C\C4=C(N5[C@@H]([C@@H](C5=O)NC(=O)/C(=N\O)/C6=NSC(=N6)N)SC4)C(=O)[O-])/C3=O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N8NaO11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601021562
Record name Ceftobiprole medocaril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601021562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

712.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ceftobiprole medocaril

CAS RN

252188-71-9
Record name Ceftobiprole medocaril [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252188719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ceftobiprole medocaril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601021562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetyl]amino]-3-[(E)-[(3'R)-1'-[[(5-methyl-2-oxo-1,3-dioxol-4-yl)methoxy]carbonyl]-2-oxo[1,3'-bipyrrolidin]-3-ylidene]methyl]-8-oxo-, sodium salt (1:1), (6R,7R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.109
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFTOBIPROLE MEDOCARIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N99027V28J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Unii-N99027V28J
Reactant of Route 2
Reactant of Route 2
Unii-N99027V28J
Reactant of Route 3
Unii-N99027V28J
Reactant of Route 4
Unii-N99027V28J
Reactant of Route 5
Unii-N99027V28J
Reactant of Route 6
Reactant of Route 6
Unii-N99027V28J

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.